molecular formula C52H30N4O16 B3119698 Tetrakis(3,5-dicarboxyphenyl)porphyrin CAS No. 253195-52-7

Tetrakis(3,5-dicarboxyphenyl)porphyrin

Cat. No. B3119698
CAS RN: 253195-52-7
M. Wt: 966.8 g/mol
InChI Key: YVFJQTIHIUPFOR-UHFFFAOYSA-N
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Description

Tetrakis(3,5-dicarboxyphenyl)porphyrin is a type of porphyrin-based Metal-Organic Framework (Por-MOF) that has shown high potential in various applications . It is a custom-designed octatopic porphyrin ligand that links a distorted cobalt trigonal prism secondary building unit . It’s used in the preparation of isotypical Por-MOFs with high porosity .


Synthesis Analysis

The synthesis of this compound involves the reaction of pyrrole and 3,4-dibenzyloxy . An improved synthetic methodology of crystalline framework solids has been developed using NaOH as a modulator to enhance crystal growth .


Molecular Structure Analysis

This compound contains a total of 110 bonds, including 80 non-H bonds, 56 multiple bonds, 12 rotatable bonds, 10 double bonds, 46 aromatic bonds, 4 five-membered rings, 4 six-membered rings, 8 carboxylic acids (aromatic), 8 hydroxyl groups, and 2 Pyrroles .


Chemical Reactions Analysis

Porphyrins, including this compound, are of interest in many applications that involve electron transfer and absorption of light, such as solar energy and photodynamic cancer therapy . They are known to undergo extraordinarily fast electron transfers .


Physical And Chemical Properties Analysis

This compound is soluble in DMF and DMSO and is stable in air . It possesses permanent microporosity with the highest surface area of 2037 m^2 g^−1 among reported porphyrin-based MOFs .

Scientific Research Applications

Synthesis and Characterization

  • Tetrakis(3,5-dicarboxyphenyl)porphyrin and related compounds have been synthesized and characterized, revealing their potential as versatile synthons for creating chiral porphyrins and metalloporphyrins. These compounds exhibit unique structural properties and can be used to generate a range of derivatives (Nakagawa, Nagano, & Higuchi, 2001), (Drain & Corden, 1989).

Photophysical Properties

  • Research has explored the photophysical properties of these porphyrins, which are crucial for applications in fields like photodynamic therapy and light-harvesting. The studies delve into the excited molecular states and the mechanisms of intersystem crossing, providing insights into their efficacy as photosensitizers (Büchner et al., 2022).

Sensing and Detection

  • This compound-based sensors have been developed for heavy metal ion detection. These sensors demonstrate capabilities in colorimetric and fluorescence-based detection, which is significant for environmental monitoring and safety applications (Prabpal, Vilaivan, & Praneenararat, 2017).

Future Directions

The future directions of Tetrakis(3,5-dicarboxyphenyl)porphyrin research involve its use in various applications such as heterogeneous catalysts in oxidation reactions . The research groups of Chen and Wu have described the utilization of Tetrakis(3,5-dicarboxylphenyl)porphyrin with different metals in the core as a powerful linker to the preparation of isotypical Por-MOFs with high porosity .

properties

IUPAC Name

5-[10,15,20-tris(3,5-dicarboxyphenyl)-21,23-dihydroporphyrin-5-yl]benzene-1,3-dicarboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C52H30N4O16/c57-45(58)25-9-21(10-26(17-25)46(59)60)41-33-1-2-34(53-33)42(22-11-27(47(61)62)18-28(12-22)48(63)64)36-5-6-38(55-36)44(24-15-31(51(69)70)20-32(16-24)52(71)72)40-8-7-39(56-40)43(37-4-3-35(41)54-37)23-13-29(49(65)66)19-30(14-23)50(67)68/h1-20,53,56H,(H,57,58)(H,59,60)(H,61,62)(H,63,64)(H,65,66)(H,67,68)(H,69,70)(H,71,72)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVFJQTIHIUPFOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C3=NC(=C(C4=CC=C(N4)C(=C5C=CC(=N5)C(=C1N2)C6=CC(=CC(=C6)C(=O)O)C(=O)O)C7=CC(=CC(=C7)C(=O)O)C(=O)O)C8=CC(=CC(=C8)C(=O)O)C(=O)O)C=C3)C9=CC(=CC(=C9)C(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C52H30N4O16
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

966.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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